molecular formula C10H19NO3S2 B14442936 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid CAS No. 73675-24-8

4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid

Katalognummer: B14442936
CAS-Nummer: 73675-24-8
Molekulargewicht: 265.4 g/mol
InChI-Schlüssel: JKWCLUQRWDPQBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound contains sulfur atoms, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid typically involves multi-step reactions. One common synthetic route includes the reaction of ethylsulfanyl ethylamine with oxobutanoic acid under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can affect metabolic pathways and cellular processes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of sulfur atoms and its potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

73675-24-8

Molekularformel

C10H19NO3S2

Molekulargewicht

265.4 g/mol

IUPAC-Name

4-[2-(2-ethylsulfanylethylsulfanyl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C10H19NO3S2/c1-2-15-7-8-16-6-5-11-9(12)3-4-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

JKWCLUQRWDPQBT-UHFFFAOYSA-N

Kanonische SMILES

CCSCCSCCNC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.